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Compound of Interest

Compound Name: 5-Deoxy-D-ribo-hexose

Cat. No.: B15487374 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for common deoxygenation

methods utilized in carbohydrate synthesis. Deoxygenated carbohydrates are crucial

components of many biologically active molecules, including antibiotics and other therapeutics,

making their efficient synthesis a key focus in medicinal chemistry and drug development.[1]

The methods detailed below—Barton-McCombie deoxygenation, photoredox deoxygenation,

and electrochemical deoxygenation—offer distinct advantages and are suited for different

synthetic strategies.

Barton-McCombie Deoxygenation
The Barton-McCombie reaction is a well-established and reliable method for the deoxygenation

of alcohols in carbohydrates.[2][3][4][5] The reaction proceeds via a two-step process:

formation of a thiocarbonyl derivative (typically a xanthate) from the target hydroxyl group,

followed by a radical-initiated reduction using a tin hydride reagent.[2][3][4]
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Experimental Protocols
Protocol 1.1: Synthesis of a Xanthate Derivative

This protocol describes the formation of an S-methyl xanthate at a specific hydroxyl group of a

protected carbohydrate.

Materials:

Protected carbohydrate (1.0 equiv)

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv)
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Anhydrous tetrahydrofuran (THF)

Carbon disulfide (CS2, 5.0 equiv)

Methyl iodide (MeI, 5.0 equiv)

Argon or Nitrogen atmosphere

Procedure:

To a flame-dried round-bottom flask under an inert atmosphere, add the protected

carbohydrate and anhydrous THF.

Cool the solution to 0 °C using an ice bath.

Carefully add the sodium hydride portion-wise to the stirred solution.

Stir the mixture at 0 °C for 30 minutes.

Add carbon disulfide dropwise at 0 °C.

Allow the reaction to warm to room temperature and stir for an additional hour.

Add methyl iodide and continue stirring at room temperature for 24 hours.

Concentrate the reaction mixture under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

S-methyl xanthate derivative.[4]

Protocol 1.2: Barton-McCombie Deoxygenation

This protocol details the deoxygenation of the synthesized xanthate derivative.

Materials:

Carbohydrate xanthate (1.0 equiv)

Tributyltin hydride (n-Bu3SnH, 2.0 equiv)
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Azobisisobutyronitrile (AIBN, 0.2 equiv)

Anhydrous toluene

Argon or Nitrogen atmosphere

Saturated aqueous ammonium chloride (NH4Cl)

Ethyl acetate (EtOAc)

Brine

Procedure:

In a round-bottom flask under an inert atmosphere, dissolve the carbohydrate xanthate in

anhydrous toluene.

Add tributyltin hydride and AIBN to the solution at room temperature.

Heat the reaction mixture to 90 °C and stir for 4 hours, or until the starting material is

consumed as monitored by TLC.

Cool the reaction mixture to room temperature and quench with saturated aqueous NH4Cl.

Extract the mixture with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

Concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to yield the

deoxygenated carbohydrate.[2][4]

Reaction Mechanism
The Barton-McCombie deoxygenation proceeds through a radical chain mechanism.
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Electrochemical Cell Setup

Electrolysis Process

Workup and Purification

Undivided Cell

Sn Cathode Al Anode (sacrificial) Substrate + AlCl3 + TBAClO4
in MeCN/EtOAc

Reduction at Cathode:
R-OH + 2e- + 2H+ -> R-H + H2O

Oxidation at Anode:
Al -> Al3+ + 3e- Constant Current Source

Quench with Water

Extract with Organic Solvent

Column Chromatography

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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